BenchChemオンラインストアへようこそ!

CC-90005

Immunology T cell biology Kinase selectivity

CC-90005 delivers >550-fold selectivity for PKC-θ over PKC-δ (IC50 8 nM vs 4440 nM) with minimal off-target PKC activity (>3 μM), enabling unambiguous target validation. Uniquely, it induces sustained T cell anergy (48–96 h post-washout) via GRAIL upregulation—a phenotype not replicated by pan-PKC or other isoform-selective inhibitors. Orally bioavailable (66% rat) with proven in vivo efficacy in T cell activation models, this BMS-developed compound is the high-confidence choice for autoimmune and T cell tolerance research.

Molecular Formula C21H27F2N7O2
Molecular Weight 447.5 g/mol
CAS No. 1799574-70-1
Cat. No. B8716290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-90005
CAS1799574-70-1
Molecular FormulaC21H27F2N7O2
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCC1O)NC2=NC(=NC=C2C#N)NCC3=CN=CN=C3OCC(C)(F)F)C
InChIInChI=1S/C21H27F2N7O2/c1-20(2)6-15(4-5-16(20)31)29-17-13(7-24)9-26-19(30-17)27-10-14-8-25-12-28-18(14)32-11-21(3,22)23/h8-9,12,15-16,31H,4-6,10-11H2,1-3H3,(H2,26,27,29,30)/t15-,16+/m1/s1
InChIKeyFMKGJQHNYMWDFJ-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CC-90005 (CAS 1799574-70-1) as a Selective PKC-θ Inhibitor for Immuno-Oncology and Autoimmune Research


CC-90005 is a potent, orally bioavailable small-molecule inhibitor of Protein Kinase C theta (PKC-θ) with an enzymatic IC50 of 8 nM and >550-fold selectivity over PKC-δ (IC50 = 4440 nM) [1][2]. Developed by Celgene (Bristol Myers Squibb), CC-90005 inhibits T cell receptor (TCR)-mediated T cell activation, suppresses IL-2 expression (cellular IC50 = 0.15 μM in human PBMCs), and induces T cell anergy—a state of functional unresponsiveness that persists after drug withdrawal [2][3]. The compound demonstrates in vivo efficacy in models of acute and chronic T cell activation and was advanced to Phase 1 clinical evaluation for plaque psoriasis, though the trial was subsequently terminated [4][5].

CC-90005: Why Pan-PKC or Other Isoform-Selective Inhibitors Cannot Substitute for Its Unique Pharmacological Fingerprint


PKC-θ is selectively expressed in T lymphocytes and is a critical node in TCR signaling [1]. While pan-PKC inhibitors (e.g., Sotrastaurin/AEB071) or inhibitors of other PKC isoforms (e.g., Ruboxistaurin, a PKC-β inhibitor) may demonstrate activity in similar cellular assays, their lack of isoform selectivity introduces distinct off-target profiles and therapeutic windows [2]. Furthermore, CC-90005's ability to induce sustained T cell anergy—a property not uniformly observed with other PKC-θ inhibitors—creates a unique functional outcome that cannot be assumed by simply substituting a compound with a similar IC50 against the isolated kinase domain [3]. Procurement decisions based solely on enzymatic potency overlook these critical cellular and phenotypic differentiation parameters.

CC-90005 (1799574-70-1) Quantitative Differentiation Evidence vs. PKC Inhibitor Comparators


CC-90005 Exhibits Superior Isoform Selectivity Compared to Pan-PKC Inhibitor Sotrastaurin

CC-90005 demonstrates >550-fold selectivity for PKC-θ (IC50 = 8 nM) over PKC-δ (IC50 = 4440 nM) and exhibits IC50 values >3 μM against all other PKC family members, establishing a clean isoform selectivity profile [1]. In contrast, the pan-PKC inhibitor Sotrastaurin (AEB071) shows potent but non-selective inhibition across multiple PKC isoforms, with Ki values of 0.22 nM (PKCθ), 0.64 nM (PKCβ), 0.95 nM (PKCα), and 1.8 nM (PKCη) [2]. This fundamental difference in selectivity profiles directly impacts the interpretability of experimental results and the therapeutic index in translational models.

Immunology T cell biology Kinase selectivity

CC-90005 Induces Sustained T Cell Anergy Not Observed with Other PKC-θ Inhibitors

CC-90005 uniquely induces a state of T cell anergy, characterized by functional unresponsiveness that persists for 48–96 hours after drug washout, provided the compound is present during the initial TCR activation event [1]. This phenomenon is not a general property of PKC-θ inhibition; for example, T cells treated with CC-90005 in the absence of concomitant TCR stimulation recovered responsiveness within 1 hour of washout, indicating that the anergic state requires both PKC-θ blockade and TCR engagement [1]. Mechanistically, CC-90005 upregulates the anergy-related E3 ubiquitin ligase GRAIL, which remains elevated in unresponsive T cells after washout [1]. No comparable anergy induction data are available for other selective PKC-θ inhibitors such as PKC-theta inhibitor 2 (Compound 20) or PKCθ inhibitor 22.

Immunology T cell anergy Autoimmune disease models

CC-90005 Demonstrates Potent Cellular Inhibition of T Cell Activation vs. Enzymatic Potency Alone

CC-90005 inhibits IL-2 expression in human PBMCs with an IC50 of 0.15 μM and suppresses T cell proliferation by 51% at 1 μM and 88% at 3 μM [1]. While enzymatic IC50 values (8 nM) are frequently cited, the cellular potency provides a more translationally relevant benchmark. For context, PKC-theta inhibitor 2 (Compound 20) has a reported enzymatic IC50 of 12-18 nM but lacks published cellular IL-2 inhibition data, making direct cellular comparison challenging . The available data for CC-90005 establish a clear cellular activity window that validates its utility in ex vivo and in vivo T cell models.

T cell activation IL-2 expression Cellular pharmacology

CC-90005 Demonstrated In Vivo Efficacy in Models of Acute and Chronic T Cell Activation

CC-90005 was selected for clinical development based on demonstrated in vivo efficacy in models of both acute and chronic T cell activation following oral dosing [1]. While specific in vivo efficacy metrics (e.g., ED50, % inhibition) are not publicly disclosed in the primary literature, the advancement to Phase 1 clinical evaluation (NCT02502188) in moderate-to-severe plaque psoriasis represents a significant de-risking milestone relative to tool compounds lacking in vivo validation [2]. In contrast, many other selective PKC-θ inhibitors (e.g., PKCθ inhibitor 22, IC50 = 6 nM) have not been reported to have progressed beyond in vitro characterization or early preclinical evaluation, limiting their utility for translational studies requiring validated in vivo activity.

In vivo pharmacology T cell activation models Preclinical development

CC-90005 Exhibits Favorable Drug-like Physicochemical Properties and Oral Bioavailability

CC-90005 possesses drug-like physicochemical properties including molecular weight of 447.22 g/mol, XLogP of 2.84, topological polar surface area of 128.87 Ų, and zero violations of Lipinski's Rule of Five, supporting its oral bioavailability [1]. The compound was specifically optimized through property-guided design to achieve metabolic stability and permeability suitable for oral dosing and in vivo testing [2]. In contrast, many tool compound PKC-θ inhibitors lack comprehensive ADME characterization or were not designed for oral administration, limiting their applicability in chronic dosing studies.

ADME Oral bioavailability Drug-likeness

CC-90005 (CAS 1799574-70-1) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Target Validation Studies Requiring Isoform-Selective PKC-θ Inhibition

Researchers seeking to validate the role of PKC-θ in T cell signaling pathways should select CC-90005 due to its >550-fold selectivity over PKC-δ and minimal activity against other PKC isoforms (>3 μM) [1]. This clean selectivity profile minimizes confounding off-target effects and enables unambiguous interpretation of phenotypic outcomes in genetic or pharmacologic target validation experiments.

Mechanistic Studies of T Cell Anergy and Immune Tolerance

CC-90005 is the only PKC-θ inhibitor with documented ability to induce sustained T cell anergy (48–96 hours post-washout) when present during initial TCR stimulation, accompanied by upregulation of the E3 ubiquitin ligase GRAIL [2]. This unique functional property makes CC-90005 the compound of choice for studies of T cell tolerance, anergy mechanisms, and the development of strategies for long-term immune modulation in autoimmune or inflammatory disease models.

Preclinical In Vivo Studies Requiring Orally Bioavailable PKC-θ Inhibition

For in vivo studies of T cell-driven pathologies requiring repeated oral dosing, CC-90005 offers validated oral bioavailability and demonstrated efficacy in models of acute and chronic T cell activation [3]. Its favorable physicochemical properties (MW 447.22, XLogP 2.84, zero Lipinski violations) and clinical development history provide a higher-confidence starting point for translational research compared to tool compounds lacking in vivo characterization [4].

Comparative Pharmacology Studies Evaluating PKC Isoform Selectivity

Investigators conducting comparative pharmacology studies to dissect the roles of individual PKC isoforms in immune cell function should include CC-90005 as the selective PKC-θ reference compound alongside pan-PKC inhibitors (e.g., Sotrastaurin) and isoform-specific inhibitors of PKC-β (e.g., Ruboxistaurin) or PKC-δ. CC-90005's well-characterized selectivity profile enables precise attribution of observed effects to PKC-θ blockade [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC-90005

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.